- Method for preparation of chlorcyclizine hydrochloride, China, , ,

Cas no 948-54-9 (1-(Bromophenylmethyl)-4-chlorobenzene)

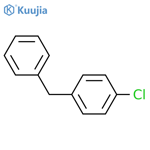

948-54-9 structure

Nome del prodotto:1-(Bromophenylmethyl)-4-chlorobenzene

Numero CAS:948-54-9

MF:C13H10BrCl

MW:281.575501918793

CID:40391

1-(Bromophenylmethyl)-4-chlorobenzene Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(Bromophenylmethyl)-4-chlorobenzene

- 1-(BROMO-PHENYL-METHYL)-4-CHLORO-BENZENE

- 1-(Bromophenylmethyl)-4-chlorobenzene (ACI)

- Methane, bromo(p-chlorophenyl)phenyl- (6CI, 7CI, 8CI)

- 1-(4-Chlorophenyl)-1-phenylmethyl bromide

- 1-[Bromo(phenyl)methyl]-4-chlorobenzene

- 4-Chloro-α-phenylbenzyl bromide

-

- Inchi: 1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H

- Chiave InChI: MPUGMNSVMMFEOE-UHFFFAOYSA-N

- Sorrisi: ClC1C=CC(C(C2C=CC=CC=2)Br)=CC=1

Proprietà calcolate

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 15

- Conta legami ruotabili: 2

- Complessità: 181

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: niente

1-(Bromophenylmethyl)-4-chlorobenzene Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B282700-5mg |

1-(Bromophenylmethyl)-4-chlorobenzene |

948-54-9 | 5mg |

$ 370.00 | 2022-06-07 | ||

| TRC | B282700-2.5mg |

1-(Bromophenylmethyl)-4-chlorobenzene |

948-54-9 | 2.5mg |

$ 200.00 | 2022-06-07 | ||

| TRC | B282700-10mg |

1-(Bromophenylmethyl)-4-chlorobenzene |

948-54-9 | 10mg |

$ 585.00 | 2022-06-07 |

1-(Bromophenylmethyl)-4-chlorobenzene Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Synthesis and anticonvulsant activity of some cinnamylpiperazine derivatives, Letters in Drug Design & Discovery, 2010, 7(9), 661-664

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Reactions of halometal alcoholates. LXXVI. Anomalous courses of the reactions of aromatic ketones with organomagnesium compounds, Sintetich. Metody na Osnove Metalloorgan. Soedinenii., 1977, 71, 71-6

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Catalysts: Tetrabutylammonium bromide Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Water ; cooled; 2 h, reflux; cooled

1.3 Reagents: Water ; cooled

1.2 Reagents: Sulfuric acid Solvents: Water ; cooled; 2 h, reflux; cooled

1.3 Reagents: Water ; cooled

Riferimento

- Preparation of 1-[bromo(phenyl)methyl]-4-chlorobenzene via by phase transfer catalysis, Huaxue Shijie, 2006, 47(1), 36-37

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Solvents: Toluene , Water ; 15 min, 75 °C

1.2 Reagents: Sulfuric acid ; 3 h, 75 - 80 °C; 1 h, 75 - 80 °C; 80 °C → rt

1.3 Reagents: Sodium carbonate Solvents: Toluene , Water ; neutralized

1.2 Reagents: Sulfuric acid ; 3 h, 75 - 80 °C; 1 h, 75 - 80 °C; 80 °C → rt

1.3 Reagents: Sodium carbonate Solvents: Toluene , Water ; neutralized

Riferimento

- Synthesis of 1-[(4-chlorophenyl) phenyl methyl] piperazine, Meitan Yu Huagong, 2014, 37(1), 83-84

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Preparation of Atarax (hydroxyzine hydrochloride), Yaoxue Xuebao, 1966, 13(7), 514-17

1-(Bromophenylmethyl)-4-chlorobenzene Raw materials

1-(Bromophenylmethyl)-4-chlorobenzene Preparation Products

1-(Bromophenylmethyl)-4-chlorobenzene Letteratura correlata

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

948-54-9 (1-(Bromophenylmethyl)-4-chlorobenzene) Prodotti correlati

- 2138079-17-9(6-(Ethylamino)spiro[4.5]decan-8-one)

- 1805520-43-7(5-(Difluoromethyl)-2-fluoro-4-methylpyridine-3-carboxylic acid)

- 437711-26-7(1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine)

- 91766-96-0(2-Chloro-5-(piperidine-1-carbonyl)aniline)

- 1428262-86-5(5-Fluoro-4-methylnicotinonitrile)

- 106508-97-8(Ethyl 4'-methylbiphen-4-ylcarboxylate)

- 2156572-47-1(2-Acetamido-3,3,3-trifluoropropanoic acid)

- 81443-46-1(2-4-(Bromomethyl)phenylthiophene)

- 1353967-22-2([1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester)

- 2172472-07-8(4-ethyl-1-3-(hydroxymethyl)azetidin-3-ylcyclohexan-1-ol)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:948-54-9)1-(Bromophenylmethyl)-4-chlorobenzene

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta